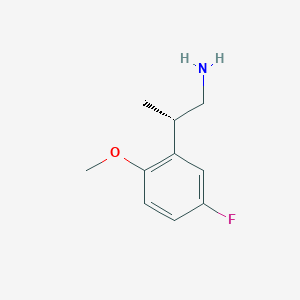
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine, also known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It was first synthesized in 1972 by Eli Lilly and Company, and has since become one of the most widely prescribed antidepressants in the world.
Mechanism of Action
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine works by selectively inhibiting the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing serotonin levels, (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on serotonin levels, (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine has also been shown to affect other neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine in lab experiments is its well-established safety profile. It has been extensively studied in humans and has a low risk of toxicity. However, one limitation is that its effects can be variable and dependent on individual factors, such as genetics and co-morbid conditions.
Future Directions
1. Investigating the potential use of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine in treating other psychiatric disorders, such as bipolar disorder and PTSD.
2. Studying the anti-inflammatory properties of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
3. Investigating the role of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine in regulating the gut-brain axis and its potential use in treating gastrointestinal disorders.
4. Developing new formulations of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine with improved pharmacokinetic properties, such as extended-release formulations.
5. Investigating the potential use of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine in combination with other drugs for the treatment of depression and anxiety disorders.
Overall, (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine is a widely used antidepressant with a well-established safety profile. Its effects on serotonin levels and other neurotransmitters make it a promising candidate for the treatment of a variety of psychiatric and inflammatory disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine involves a multi-step process, starting with the condensation of 3-(p-methoxyphenyl)propionaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride, and the resulting amine is further reacted with 5-fluoro-2-methoxybenzoyl chloride to yield (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine.
Scientific Research Applications
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine has been extensively studied for its use in treating depression, anxiety disorders, and obsessive-compulsive disorder (OCD). It has also been investigated for its potential use in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder (PTSD). Additionally, (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine has been shown to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(2S)-2-(5-fluoro-2-methoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWQTPOCFQBEGL-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)
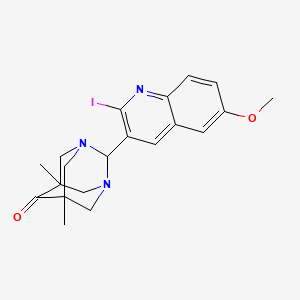
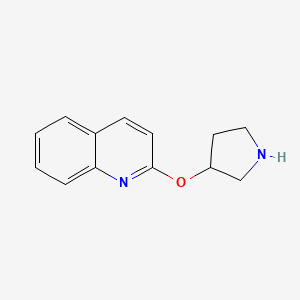
![N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2971163.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2971166.png)
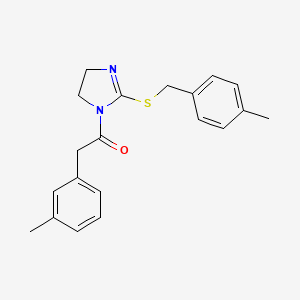

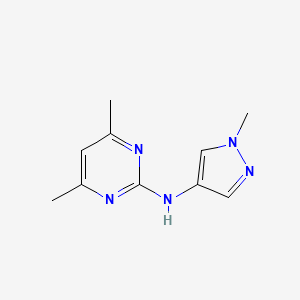
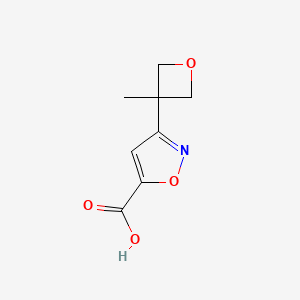
![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)
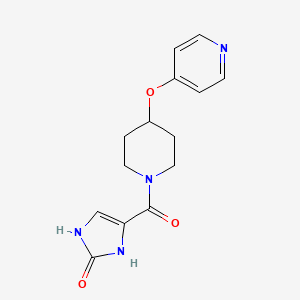
![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)